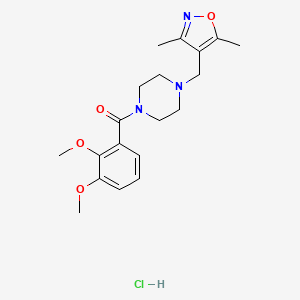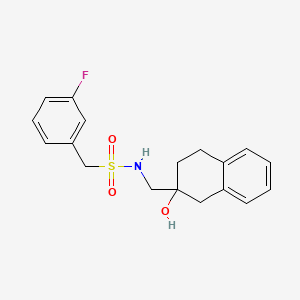![molecular formula C17H15NO3 B2751259 2-[4-(dimethylamino)phenyl]-7-hydroxy-4H-chromen-4-one CAS No. 183133-36-0](/img/structure/B2751259.png)
2-[4-(dimethylamino)phenyl]-7-hydroxy-4H-chromen-4-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[4-(dimethylamino)phenyl]-7-hydroxy-4H-chromen-4-one is a synthetic organic compound that belongs to the class of flavonoids. This compound is known for its unique structural features, which include a benzopyran ring fused with a dimethylamino phenyl group. It exhibits interesting photophysical properties and has been studied for various applications in scientific research.
Mecanismo De Acción
Target of Action
The primary target of CHEMBL3781737 is currently unknown. It has been found to inhibit human recombinant glutaminyl cyclase . Glutaminyl cyclase is an enzyme involved in the biosynthesis of hormones and neurotransmitters.
Mode of Action
It is known that drugs generally work by binding to a receptor, which is a cellular component that the drugs bind to and produce cellular action . In the case of CHEMBL3781737, it may interact with its target, glutaminyl cyclase, to inhibit its activity .
Pharmacokinetics
Pharmacokinetics is an integral part of drug development and rational pharmacotherapy
Action Environment
The action, efficacy, and stability of CHEMBL3781737 may be influenced by various environmental factors. For example, the solvent polarity has a great influence on the excited-state intramolecular proton transfer (ESIPT) reaction of certain molecules
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(dimethylamino)phenyl]-7-hydroxy-4H-chromen-4-one typically involves the cyclization of chalcones. One common method is the Algar-Flynn-Oyamada reaction, where chalcones are cyclized using hydrogen peroxide in the presence of a base such as sodium hydroxide . The reaction conditions often include refluxing the mixture in ethanol or methanol to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of catalysts and advanced purification techniques such as column chromatography can further improve the efficiency of the production process.
Análisis De Reacciones Químicas
Types of Reactions
2-[4-(dimethylamino)phenyl]-7-hydroxy-4H-chromen-4-one undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form quinones.
Reduction: The compound can be reduced to form dihydro derivatives.
Substitution: The dimethylamino group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride can be used in anhydrous solvents.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydride.
Major Products Formed
Oxidation: Formation of quinones.
Reduction: Formation of dihydro derivatives.
Substitution: Formation of substituted derivatives with various functional groups.
Aplicaciones Científicas De Investigación
2-[4-(dimethylamino)phenyl]-7-hydroxy-4H-chromen-4-one has been extensively studied for its applications in various fields:
Chemistry: Used as a fluorescent probe for detecting metal ions and other analytes.
Biology: Studied for its potential as a bioimaging agent due to its fluorescent properties.
Medicine: Investigated for its antioxidant and anti-inflammatory properties.
Industry: Used in the development of organic light-emitting diodes (OLEDs) and other optoelectronic devices.
Comparación Con Compuestos Similares
Similar Compounds
3-Hydroxyflavone: Similar structure but lacks the dimethylamino group.
4’-Dimethylamino-3-hydroxyflavone: Similar structure with a different substitution pattern.
2-(4-Dimethylaminophenyl)-3-hydroxy-6,7-dimethoxy-4H-chromen-4-one: Similar structure with additional methoxy groups.
Uniqueness
2-[4-(dimethylamino)phenyl]-7-hydroxy-4H-chromen-4-one is unique due to its combination of a dimethylamino group and a hydroxyl group on the benzopyran ring. This unique structure imparts distinct photophysical properties, making it valuable for applications in fluorescence-based techniques and optoelectronic devices.
Propiedades
IUPAC Name |
2-[4-(dimethylamino)phenyl]-7-hydroxychromen-4-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15NO3/c1-18(2)12-5-3-11(4-6-12)16-10-15(20)14-8-7-13(19)9-17(14)21-16/h3-10,19H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PHJROYPYUHPDOE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)C2=CC(=O)C3=C(O2)C=C(C=C3)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(1,5-dimethyl-6-oxo-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-b]pyridin-3-yl)-5-nitrofuran-2-carboxamide](/img/structure/B2751179.png)
![N-{[6-(morpholin-4-yl)pyridin-3-yl]methyl}-5,6,7,8-tetrahydroquinazoline-4-carboxamide](/img/structure/B2751181.png)


![2-(2,3-dimethylphenyl)-4-(2-(4-methoxyphenyl)-2-oxoethyl)-2H-benzo[e][1,2,4]thiadiazin-3(4H)-one 1,1-dioxide](/img/structure/B2751184.png)
![Ethyl 2-[[(Z)-2-cyano-3-(2-nitrophenyl)prop-2-enoyl]amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B2751185.png)



![N-((4-(2-hydroxyethoxy)tetrahydro-2H-thiopyran-4-yl)methyl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2751195.png)

![methyl 3-(8-(3-methoxypropyl)-1,6,7-trimethyl-2,4-dioxo-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)propanoate](/img/structure/B2751198.png)
![N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide](/img/structure/B2751199.png)
